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Compound of Interest

Compound Name: Ketoconazole impurity 1

Cat. No.: B12091266

Get Quote

Focus: The Dehydro-Piperazine Fragment (CAS 581806-
59-9) & Structural Analogs[1]
Executive Summary & Chemical Identity
In the high-stakes environment of azole antifungal development, impurity profiling is critical not

just for compliance (ICH Q3A/B), but for patient safety due to the hepatotoxic "black box"

legacy of Ketoconazole.[1]

This guide focuses on Ketoconazole Impurity 1, chemically identified in major vendor

catalogs (e.g., TRC, Veeprho) as 1-[3,4-Dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]ethanone

(CAS 581806-59-9).[1]

Crucial Distinction: While Pharmacopoeias (EP/USP) list Impurities A, B, C, and D, "Impurity 1"

is a specific designation often used for the dehydrated piperazine fragment.[1] It represents a

structural alert due to the unsaturation in the piperazine ring (enamine-like character), sharing a

toxicophore with Ketoconazole Impurity A (EP) (2,3-Dehydro Ketoconazole).[1]

Chemical Structure Analysis[2][3]
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Common Name: Ketoconazole Impurity 1 (Vendor Specific); Dehydro-N-acetyl-

hydroxyphenylpiperazine.[1]

CAS Number: 581806-59-9[1][2][3]

Molecular Formula: C12H14N2O2[1][2]

Relationship to API: It is the "tail" fragment of Ketoconazole, lacking the dichlorophenyl-

dioxolane-imidazole "head," but possessing a double bond in the piperazine ring not present

in the parent molecule.[1]
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Figure 1: Structural relationship between Ketoconazole, Impurity 1 (the fragment), and EP

Impurity A.[1] The red node indicates the primary subject of this guide.

In Silico Toxicological Assessment (QSAR)
Before wet-lab testing, an in silico assessment is required under ICH M7 to predict mutagenic

potential.[1]

Structural Alerts (The "Dehydro" Concern)
The defining feature of Impurity 1 is the 3,4-dihydropyrazine moiety.[1] Unlike the saturated

piperazine in Ketoconazole, this ring contains a C=C double bond adjacent to a nitrogen.[1]

Mechanism: This creates an enamine system. Enamines can be metabolically activated to

reactive electrophiles (epoxides) or iminium ions, which are potential DNA alkylating agents.

[1]
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DEREK/Sarah Nexus Prediction:

Parent Ketoconazole: Non-mutagenic.[4]

Impurity 1:Plausible Genotoxic Alert. The conjugation of the double bond with the nitrogen

and the acetyl group suggests Michael acceptor potential or reactivity toward nucleophilic

DNA bases (guanine).

Hepatotoxicity Potential (DILI)
Ketoconazole causes Drug-Induced Liver Injury (DILI) primarily via CYP3A4 inhibition and

mitochondrial dysfunction caused by the imidazole ring.[1]

Impurity 1 Profile: Lacks the imidazole ring.

Hypothesis: The direct CYP-mediated hepatotoxicity risk is significantly lower than the

parent.[1] However, the reactive enamine metabolite could cause idiosyncratic toxicity via

protein adduct formation (haptenization).[1]

Critical Experimental Protocols
To validate the in silico predictions, the following tiered approach is recommended. These

protocols are designed to be self-validating.

Protocol A: Bacterial Reverse Mutation Assay (Ames
Test)
Standard: OECD 471 Objective: Confirm if the "dehydro" moiety confers mutagenicity.

Strains:S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[1]

Why these strains? TA100 detects base-pair substitutions (relevant for epoxides); TA98

detects frameshifts (relevant for intercalating agents).[1]

Metabolic Activation: Perform +/- S9 mix (rat liver homogenate).

Critical Step: The enamine moiety likely requires metabolic activation (S9) to become

reactive. A negative result without S9 is insufficient.
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Dosing: 5 concentrations (up to 5000 µ g/plate or limit of solubility).

Controls:

Positive: 2-Aminoanthracene (requires S9).[1]

Negative: DMSO (solvent).[5]

Criteria: A 2-fold increase in revertant colonies over background (with dose-response)

indicates mutagenicity.

Protocol B: In Vitro Hepatotoxicity (High-Content
Screening)
Objective: Differentiate the impurity's toxicity from the parent drug's known liver toxicity.[1]

Cell Model: Primary Human Hepatocytes (PHH) or HepaRG cells.

Endpoints:

ATP Content: Measure of cell viability.

Mitochondrial Membrane Potential (MMP): Using JC-1 or TMRE dye. Ketoconazole is a

known mitochondrial toxicant.

ROS Generation: Using H2DCFDA dye.

Procedure:

Seed HepaRG cells in 96-well plates (collagen-coated).

Dose with Impurity 1 (0.1, 1, 10, 50, 100 µM) for 24h and 48h.[1]

Include Ketoconazole (Parent) as a positive reference control.

Data Interpretation:
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If Impurity 1 shows IC50 >> Ketoconazole, the removal of the imidazole ring has mitigated

the toxicity.[1]

If Impurity 1 causes rapid ROS spike without MMP loss, it suggests a reactive metabolite

mechanism (enamine oxidation) rather than the parent's mechanism.[1]

Control Strategies & Analytical Limits
Based on the toxicological profile, you must establish control limits.

ICH M7 Classification
Scenario 1 (Ames Positive): Class 2 mutagen.

Limit: TTC (Threshold of Toxicological Concern) = 1.5 µ g/day .

Scenario 2 (Ames Negative): Class 5 (Non-mutagenic impurity).

Limit: Qualified level (usually 0.15% or higher depending on max daily dose).

Analytical Method (HPLC-UV)
To detect Impurity 1, standard Ketoconazole methods may need adjustment due to the polarity

shift (loss of the large lipophilic tail).[1]

Column: C18, 3.5 µm (e.g., Zorbax Eclipse Plus).[1]

Mobile Phase:

A: 0.1% Ammonium Acetate (pH 4.5).

B: Acetonitrile.

Note: Impurity 1 is more polar than Ketoconazole and will elute earlier (lower RRT, likely

~0.3-0.5).[1]

Detection: UV at 254 nm (The acetamide-phenyl chromophore remains).[1]

Mechanism of Action Visualization
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The following diagram illustrates the divergent toxicity pathways between the Parent Drug and

Impurity 1.
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Figure 2: Divergent Adverse Outcome Pathways (AOP).[1] The parent drug drives

hepatotoxicity via the imidazole ring, while Impurity 1 presents a genotoxic risk via the reactive

piperazine double bond.[1]

Conclusion & Recommendations
Ketoconazole Impurity 1 (CAS 581806-59-9) is distinct from the parent drug. It lacks the

imidazole-driven hepatotoxicity risk but introduces a structural alert for genotoxicity due to the

3,4-dihydropyrazine unsaturation.[1]

Recommendations for Drug Developers:
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Immediate Action: Perform an Ames test (OECD 471) specifically targeting the +/- S9

condition to rule out metabolic activation of the enamine.

Control: If Ames positive, control to <1.5 µ g/day (ICH M7 Class 2). If negative, treat as an

ordinary impurity (ICH Q3B).[1]

Reference: Use EP Impurity A as a surrogate standard if Impurity 1 is unavailable, as it

contains the same reactive substructure.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.chemheterocycles.com/knowledge/information/1-acetyl-4-4-hydroxyphenyl-piperazine-msds.html
https://www.chemheterocycles.com/knowledge/information/1-acetyl-4-4-hydroxyphenyl-piperazine-msds.html
https://www.allmpus.com/ketoconazole-ep-impurity-a-ketoconazole-bp-impurity-a
https://www.benchchem.com/product/b12091266/docs#technical-guide-toxicological-profiling-of-ketoconazole-impurity-1
https://www.benchchem.com/product/b12091266/docs#technical-guide-toxicological-profiling-of-ketoconazole-impurity-1
https://www.benchchem.com/product/b12091266/docs#technical-guide-toxicological-profiling-of-ketoconazole-impurity-1
https://www.benchchem.com/product/b12091266/docs#technical-guide-toxicological-profiling-of-ketoconazole-impurity-1
https://www.benchchem.com/product/b12091266?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12091266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12091266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

